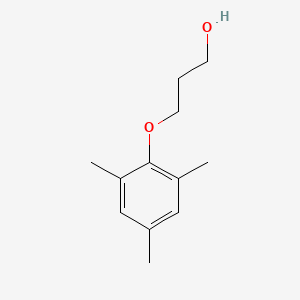
3-(2,4,6-Trimethylphenoxy)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,6-Trimethylphenoxy)-1-propanol is an organic compound characterized by the presence of a propanol group attached to a 2,4,6-trimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenoxy)-1-propanol typically involves the reaction of 2,4,6-trimethylphenol with an appropriate propanol derivative under controlled conditions. One common method is the etherification reaction, where 2,4,6-trimethylphenol is reacted with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethylphenoxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-(2,4,6-trimethylphenoxy)propanal or 3-(2,4,6-trimethylphenoxy)propanoic acid.
Reduction: Formation of 3-(2,4,6-trimethylphenoxy)propane.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-(2,4,6-Trimethylphenoxy)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethylphenoxy)-1-propanol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The propanol moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: A precursor in the synthesis of 3-(2,4,6-Trimethylphenoxy)-1-propanol.
3-(2,4,6-Trimethylphenoxy)propanoic acid: An oxidation product of this compound.
3-(2,4,6-Trimethylphenoxy)propane: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific combination of a phenoxy group with a propanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
69557-51-3 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-9-7-10(2)12(11(3)8-9)14-6-4-5-13/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
IDQQNAXXFRDOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14123826.png)
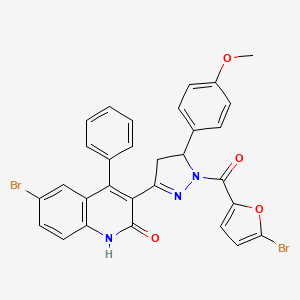
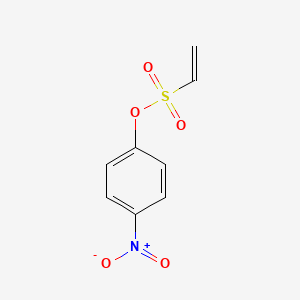
![2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine](/img/structure/B14123848.png)
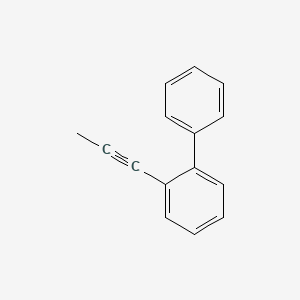

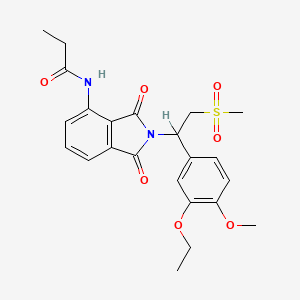

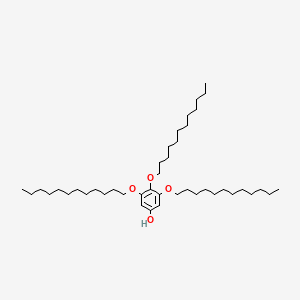

![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)

